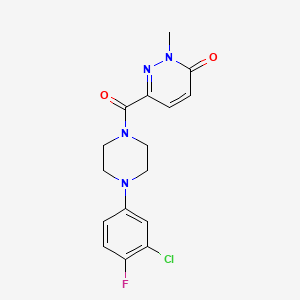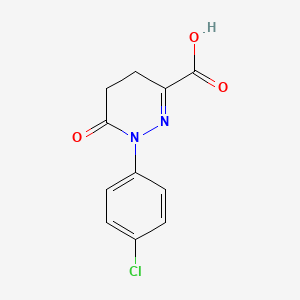![molecular formula C20H23N5O3 B2809830 9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-72-0](/img/structure/B2809830.png)
9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It’s a derivative of pyrano[2,3-d]pyrimidine-2,4-dione .
Synthesis Analysis
The synthesis of this compound involves the design of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis
The synthesized compounds were evaluated for their PARP-1 inhibitory activity. Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .Aplicaciones Científicas De Investigación
Antifungal Activity
The compound has shown potential in the treatment of fungal infections. A study found that 4-allyl-2-methoxyphenol, a related compound, modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus . This suggests that the compound could be used to treat fungal infections that are resistant to conventional antifungal drugs.
Anticancer Activity
The compound has shown promise in the field of oncology. Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , have been found to inhibit Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair . By inhibiting these enzymes, the compound could potentially be used to treat cancer by preventing cancer cells from repairing their DNA.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. A study found that eugenol derivatives, which are structurally similar to the compound , displayed a wide range of biological activities including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic activities .
Anti-inflammatory Activity
The compound could potentially be used to treat inflammatory conditions. As mentioned above, eugenol derivatives have been found to have anti-inflammatory properties .
Antioxidant Activity
The compound could potentially be used as an antioxidant. Eugenol derivatives have been found to have antioxidant properties , suggesting that the compound could also have these properties.
Analgesic Activity
The compound could potentially be used as a pain reliever. Eugenol derivatives have been found to have analgesic properties , suggesting that the compound could also have these properties.
Antiparasitic Activity
The compound could potentially be used to treat parasitic infections. Eugenol derivatives have been found to have antiparasitic properties , suggesting that the compound could also have these properties.
Cosmetic Applications
Given its potential antimicrobial and antioxidant properties, the compound could potentially be used in cosmetic products. These properties could help to protect the skin from damage and infection .
Mecanismo De Acción
The mechanism of action of this compound involves the inhibition of PARP-1, a DNA-binding protein involved in DNA repair damage . The compound has been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Direcciones Futuras
Propiedades
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(11-13(2)12-25(16)19)14-8-6-7-9-15(14)28-4/h5-9,13H,1,10-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBJIHVNLGHSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2809748.png)


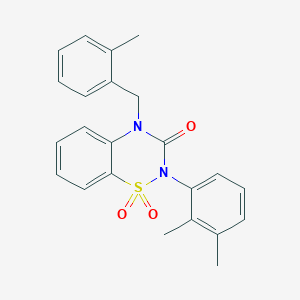
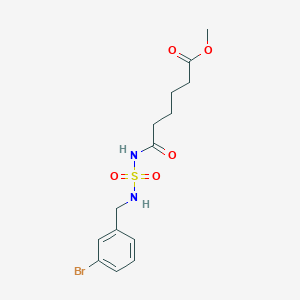
![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)
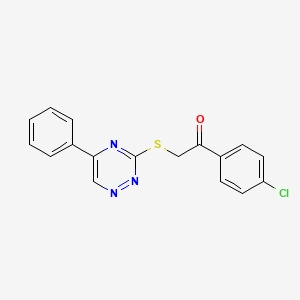
![4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid](/img/structure/B2809759.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)
